2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
Description
BenchChem offers high-quality 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-10-6-5-9-15(16)19-17(20)14(12-18)11-13-7-3-2-4-8-13/h2-10,14H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSVBXZNFBVLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of 2-Cyano-N-(2-methoxyphenyl)propanamide Analogs
This guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 2-cyano-N-(2-methoxyphenyl)propanamide and its structural analogs. These compounds represent a privileged scaffold in medicinal chemistry, primarily recognized for their potential as Dihydroorotate Dehydrogenase (DHODH) inhibitors (immunomodulators) and Tyrosine Kinase inhibitors (anticancer agents).
Technical Guide & Whitepaper
Executive Summary
The 2-cyano-N-arylpropanamide scaffold is a versatile pharmacophore structurally related to the blockbuster drug Teriflunomide (the active metabolite of Leflunomide). While Teriflunomide is an unsaturated enolic amide, the saturated propanamide analogs (such as 2-cyano-N-(2-methoxyphenyl)propanamide) represent a distinct subclass with unique metabolic and binding profiles.
Key Biological Implications:
-
Primary Mechanism: Inhibition of de novo pyrimidine synthesis via DHODH blockade.
-
Secondary Mechanism: Modulation of inflammatory pathways (NF-κB, TAK1) and kinase inhibition (EGFR/JAK).
-
Therapeutic Utility: Rheumatoid arthritis, multiple sclerosis, and antiproliferative activity in oncology.
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The Core Scaffold
The molecule consists of three critical domains:
-
The Propanamide Backbone: A 3-carbon chain bearing a nitrile (cyano) group at the
-position (C2). -
The Amide Linker: Provides hydrogen bond donor/acceptor sites critical for receptor binding.
-
The N-Aryl Moiety: Specifically the 2-methoxyphenyl group, which introduces steric bulk and lipophilicity.
SAR Analysis
Modifications to this scaffold drastically alter biological activity. The table below summarizes the impact of key structural changes.
| Structural Domain | Modification | Effect on Activity | Mechanism |
| Cyano (-CN) | Essential | Electron-withdrawing group; increases acidity of | |
| Saturated (Propanamide) | Modulatory | Increases flexibility; often acts as a reversible inhibitor or metabolic precursor. | |
| Unsaturated (Acrylamide) | Potent | Creates a Michael acceptor (if | |
| N-Aryl Ring | 2-Methoxy (-OMe) | Stabilizing | Ortho-substitution forces the ring out of plane, locking the bioactive conformation. Improves metabolic stability against amidases. |
| 4-Trifluoromethyl (-CF3) | High Potency | (Teriflunomide standard). Increases lipophilicity and binding affinity to the hydrophobic pocket of DHODH. | |
| C3-Substituent | Aryl / Heteroaryl | Specificity | Addition of a phenyl ring at C3 (making it a dihydro-cinnamic derivative) targets the ubiquinone channel of DHODH. |
Mechanism of Action
Primary Target: Dihydroorotate Dehydrogenase (DHODH)
These analogs function by binding to the ubiquinone-binding tunnel of the DHODH enzyme.
-
Pathway: DHODH catalyzes the rate-limiting step in de novo pyrimidine synthesis (Dihydroorotate
Orotate). -
Effect: Inhibition depletes the intracellular pool of pyrimidine nucleotides (UMP, CMP, TTP), causing cell cycle arrest at the G1/S phase .
-
Selectivity: Rapidly dividing cells (activated T-lymphocytes, cancer cells) are highly sensitive to pyrimidine depletion, while resting cells utilize the salvage pathway.
Secondary Target: TAK1 and Kinase Modulation
Certain analogs, particularly those with unsaturated characteristics (acrylamides), can act as reversible covalent inhibitors of Transforming Growth Factor-
-
Mechanism: The
-cyano-acrylamide moiety can react with Cysteine residues (e.g., Cys174 in TAK1). -
Outcome: Blockade of NF-κB signaling, reducing pro-inflammatory cytokine production (TNF-
, IL-6).
Visualizing the Pathway
The following diagram illustrates the dual mechanism of action (DHODH and Kinase inhibition).
Caption: Dual mechanism of action targeting mitochondrial DHODH and cytosolic kinase signaling pathways.
Experimental Protocols
Chemical Synthesis (Knoevenagel Condensation & Reduction)
To synthesize the scaffold, a Knoevenagel condensation is performed followed by selective reduction if the saturated propanamide is desired.
Step 1: Condensation [1]
-
Reagents: 2-Cyanoacetamide + 2-Methoxybenzaldehyde (or relevant aryl aldehyde).
-
Catalyst: Piperidine or
-alanine. -
Solvent: Ethanol or Toluene (reflux).
-
Procedure: Mix equimolar amounts in solvent with catalytic base. Reflux for 2-4 hours. The product (Acrylamide) precipitates upon cooling.
Step 2: Selective Reduction (to Propanamide)
-
Reagents: Sodium Borohydride (NaBH
) or H /Pd-C. -
Condition: Stir the acrylamide intermediate in Methanol/Ethanol at 0°C to RT.
-
Purification: Recrystallization from Ethanol/Water.
In Vitro DHODH Inhibition Assay
Objective: Determine the IC
Protocol:
-
Reagents: Recombinant human DHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (2,6-dichloroindophenol - redox indicator).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Workflow:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add enzyme (DHODH) and incubate for 10 mins.
-
Initiate reaction by adding substrate mix (DHO + CoQ + DCIP).
-
Measurement: Monitor the reduction of DCIP by measuring absorbance decrease at 600 nm over 20 minutes.
-
-
Analysis: Plot velocity vs. log[concentration] to calculate IC
.
Cell Proliferation Assay (MTT/MTS)
Objective: Evaluate cytotoxicity and antiproliferative potency.
Protocol:
-
Cell Lines: Jurkat (T-cell leukemia) or A375 (Melanoma).
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Treat with compound (0.01 - 100
M) for 72 hours. -
Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals. Read absorbance at 570 nm.
-
Validation: Use Teriflunomide as a positive control.
Synthesis Workflow Diagram
Caption: Synthetic route from precursors to the saturated 2-cyano-propanamide scaffold.
References
-
BenchChem. A Comparative Guide to the Structure-Activity Relationship of 2-Cyano-N-(3-phenylpropyl)acetamide Derivatives. (2025).[2][3] Link
-
National Institutes of Health (NIH). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PMC. (2022).[1][4] Link
-
PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). Link
-
ChemScene. 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide Product Data. (Accessed 2026).[5] Link
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022).[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
properties of alpha-cyano-N-aryl-3-phenylpropanamides
Comprehensive Guide to -Cyano-N-aryl-3-phenylpropanamides
Executive Summary
-Cyano-N-aryl-3-phenylpropanamidesThis guide focuses on their physicochemical architecture , enantioselective synthesis (highlighting biocatalytic routes), and emerging pharmacological profiles in antimicrobial and antifungal research.
Chemical Architecture & Properties
Structural Analysis
The core scaffold consists of a propanamide backbone functionalized with a nitrile group at the
-
Chiral Center: The
-carbon (C2) is chiral, distinguishing these compounds from their achiral unsaturated precursors. The enantiomeric purity is critical for biological efficacy. -
Electronic Features: The electron-withdrawing nitrile group increases the acidity of the
-proton, facilitating further functionalization (e.g., alkylation). -
Lipophilicity: The presence of two aromatic rings (the 3-phenyl group and the N-aryl group) confers high lipophilicity (LogP typically > 3.0), aiding membrane permeability but requiring specific formulation strategies for bioavailability.
Physicochemical Profile
| Property | Description | Relevance |
| Molecular Weight | ~260–350 Da | Follows Lipinski's Rule of 5 for drug-likeness. |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding (e.g., in enzyme active sites). |
| H-Bond Acceptors | 2 (C=O, -CN) | The nitrile is a weak acceptor; the carbonyl is the primary acceptor. |
| Reactivity | Stable to hydrolysis | Unlike the unsaturated Michael acceptors, these are chemically stable under physiological conditions, reducing off-target toxicity. |
Synthesis Pathways[1][2][3]
The synthesis of these compounds is approached via two primary strategies: Chemical Reduction and Biocatalytic Ene-Reduction . The latter is preferred for generating enantiomerically pure compounds.
Pathway Visualization (DOT Diagram)
Figure 1: Synthetic routes converting aldehydes and cyanoacetamides to the target propanamide scaffold. The biocatalytic route offers stereocontrol.
Experimental Protocols
Protocol A: Synthesis of Precursor (Knoevenagel Condensation)
Objective: Synthesize (E)-2-cyano-N-aryl-3-phenylacrylamide.
-
Reagents: Mix equimolar amounts (1.0 mmol) of substituted benzaldehyde and 2-cyano-N-arylacetamide in ethanol (5 mL).
-
Catalysis: Add 2-3 drops of piperidine or triethylamine.
-
Reaction: Irradiate in a microwave reactor at 300 W for 2-5 minutes (or reflux for 2-4 hours).
-
Work-up: Cool the mixture. The precipitate is filtered, washed with cold ethanol, and recrystallized to yield the unsaturated intermediate.
Protocol B: Biocatalytic Ene-Reduction (Green Chemistry)
Objective: Enantioselective reduction to
-
Biocatalyst Preparation: Cultivate Cladosporium sp.[1] (e.g., strain CBMAI 1237) in liquid nutrient medium (malt extract) at 28°C for 72 hours.
-
Biotransformation: Harvest mycelia by filtration. Resuspend wet cells (2.0 g) in phosphate buffer (50 mL, pH 7.0).
-
Substrate Addition: Dissolve the acrylamide precursor (10 mg) in DMSO (100 µL) and add to the cell suspension.
-
Incubation: Shake at 130 rpm, 32°C for 24–48 hours.
-
Extraction: Centrifuge to remove cells. Extract supernatant with ethyl acetate (3x). Dry over Na2SO4 and concentrate.
-
Purification: Isolate the saturated product via flash chromatography (Hexane/EtOAc).
-
Note: This method typically yields high enantiomeric excess (ee > 90%).
-
Pharmacological Profile & SAR
While the unsaturated analogs are potent EGFR and tyrosine kinase inhibitors (Tyrphostins), the saturated propanamides exhibit a distinct biological profile, particularly in antimicrobial applications.
Biological Activity Spectrum[2][5][6]
| Activity | Target/Mechanism | Potency Notes |
| Antifungal | Ascochyta pisi, Candida spp. | High activity reported for halogenated aryl derivatives [1].[2] |
| Antibacterial | Gram-positive bacteria (S. aureus) | Moderate to high inhibition; lipophilicity aids cell wall penetration. |
| Cytotoxicity | Cancer cell lines (HeLa, MCF-7) | Generally lower cytotoxicity than unsaturated analogs (reduced non-specific reactivity), making them suitable as scaffolds for targeted drugs. |
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting key regions for optimization.
-
N-Aryl Ring: Substitution at the para-position with halogens (Cl, F) significantly improves antimicrobial potency.
- -Cyano Group: Cannot be replaced without losing activity; it is essential for the electronic environment of the amide bond.
-
Saturation: The loss of the C2=C3 double bond eliminates Michael acceptor activity, reducing toxicity but requiring precise steric fit for receptor binding.
References
-
Biocatalytic Synthesis & Activity: Jimenez, M., et al. "Synthesis of Knoevenagel Adducts Under Microwave Irradiation and Biocatalytic Ene-Reduction by the Marine-Derived Fungus Cladosporium sp. CBMAI 1237 for the Production of 2-Cyano-3-Phenylpropanamide Derivatives."[1][3][4][5] Marine Biotechnology, vol. 22, 2020, pp. 317–330.[3][4][5]
-
Structural Context (Unsaturated Analogs): Gazit, A., et al. "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, vol. 32, no. 10, 1989, pp. 2344-2352.
-
General Synthesis (Knoevenagel): Freeman, F. "Properties and reactions of ylidenemalononitriles." Chemical Reviews, vol. 80, no. 4, 1980, pp. 329–350.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine-derived fungi as biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
one-pot synthesis of alpha-cyano amides from benzaldehyde
Application Note: One-Pot Synthesis of -Cyano Amides from Benzaldehyde
Abstract & Strategic Analysis
The
Key Advantages:
-
Atom Economy: >90% (Water is the only byproduct).
-
Green Chemistry: Ethanol-based solvent system; catalyst recyclability potential.
-
Purification: Product typically precipitates, requiring only filtration (avoiding chromatography).
Mechanistic Insight
The reaction proceeds via a base-catalyzed Knoevenagel condensation.[2] The base (typically piperidine or an organocatalyst) deprotonates the active methylene group of 2-cyanoacetamide, generating a carbanion. This nucleophile attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration (E1cB mechanism) yields the thermodynamically stable (E)-isomer due to steric minimization between the phenyl ring and the amide group.
Reaction Pathway Visualization
Caption: Mechanistic flow of the base-catalyzed Knoevenagel condensation yielding the (E)-isomer.
Experimental Protocols
Protocol A: Standard Green Synthesis (Ethanol/Piperidine)
Best for: General library synthesis, high purity requirements.
Reagents:
-
Benzaldehyde (1.0 equiv, 10 mmol, 1.06 g)
-
2-Cyanoacetamide (1.0 equiv, 10 mmol, 0.84 g)
-
Ethanol (95%, 20 mL)
-
Piperidine (Catalytic, 0.1 equiv, 1 mmol)
Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-cyanoacetamide (0.84 g) in Ethanol (15 mL). Stir until fully dissolved.
-
Addition: Add Benzaldehyde (1.06 g) to the solution.
-
Catalysis: Add Piperidine (5-10 drops) dropwise while stirring.
-
Reaction: Stir the mixture at Room Temperature (25°C) for 30–60 minutes.
-
Observation: A heavy white or pale yellow precipitate should begin to form within 10 minutes.
-
Note: If reaction is slow (electron-rich aldehydes), heat to reflux (78°C) for 1 hour.
-
-
Work-up: Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold Ethanol (2 x 5 mL) and then cold Water (2 x 5 mL) to remove catalyst salts.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–95% Appearance: White to pale yellow crystalline solid.
Protocol B: Solvent-Free "Grinding" Method
Best for: Rapid screening, "Green" metrics, avoiding organic solvents.
Procedure:
-
Place Benzaldehyde (1 mmol) and 2-Cyanoacetamide (1 mmol) in an agate mortar.
-
Add 10 mol% solid catalyst (e.g.,
or DABCO). -
Grind the mixture vigorously with a pestle for 5–10 minutes.
-
Observation: The mixture will initially become a paste (eutectic melt) and then solidify as the product forms and water is released.
-
-
Wash the resulting solid with water on a filter to remove the base.
-
Recrystallize from Ethanol if necessary.
Data Analysis & Validation
Characterization Table
| Parameter | Expected Value / Observation | Notes |
| Melting Point | 200–202°C | Sharp range indicates high purity.[3][4] |
| IR Spectroscopy | 2210–2220 cm⁻¹ (CN stretch)1690 cm⁻¹ (C=O amide)1610 cm⁻¹ (C=C alkene) | Distinct nitrile peak is diagnostic. |
| ¹H NMR (DMSO-d₆) | The olefinic proton singlet at ~8.2 ppm confirms the condensation. | |
| Solubility | Soluble in DMSO, DMF. Poor in Water, EtOH. | Use DMSO-d₆ for NMR.[4] |
Troubleshooting Guide
-
No Precipitate: If the product does not precipitate, the aldehyde may be too electron-rich (e.g., 4-dimethylamino). Solution: Reflux for 2-4 hours or switch to Protocol B (Solvent-Free).
-
Oily Product: Indicates incomplete dehydration or impurities. Solution: Recrystallize from hot Ethanol/Water (8:2).
-
Coloration: Yellow/Orange color often indicates trace oxidation or conjugated impurities. Pure product is usually white/off-white.
Safety & Handling
-
2-Cyanoacetamide: Harmful if swallowed. While not as toxic as free cyanide, it releases toxic fumes (
) upon thermal decomposition. -
Benzaldehyde: Combustible. Irritating to eyes and skin.
-
Piperidine: Toxic and flammable. Handle in a fume hood.
-
Waste Disposal: The filtrate contains piperidine and unreacted starting materials. Dispose of as basic organic waste.
References
-
Standard Knoevenagel Protocol
-
Green Chemistry / Catalytic Variants
-
Solvent-Free Methodology
-
Mechanistic Overview
Sources
- 1. Direct One-Pot Synthesis of α-Siloxy-Weinreb Amides from Aldehydes [organic-chemistry.org]
- 2. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine-catalyzed synthesis of ( E )-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07121F [pubs.rsc.org]
- 5. (E)-N-Benzyl-2-cyano-3-phenylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: The 2-Cyano-N-Aryl-3-Phenylpropanamide Scaffold as a Versatile Platform for Kinase Inhibitor Discovery
Introduction: A Promising Scaffold for Targeted Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2][3] Protein kinases, as central regulators of cellular signaling, represent a large and "druggable" class of targets.[1][4] However, achieving selectivity among the more than 500 kinases in the human kinome presents a significant challenge due to the highly conserved ATP-binding site.[1][2] This has driven the exploration of novel chemical scaffolds and inhibition mechanisms that can offer improved specificity and efficacy.
The 2-cyano-N-aryl-3-phenylpropanamide scaffold, exemplified by 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide , has emerged as a promising platform for the development of targeted kinase inhibitors. This scaffold belongs to the broader class of α-cyanoacrylamides, which have garnered attention for their ability to act as reversible covalent inhibitors.[5][6][7] This mode of action, where the inhibitor forms a covalent bond with a nucleophilic residue (typically cysteine) in the target kinase, can lead to prolonged target engagement and enhanced potency.[8] The reversibility of this interaction, however, can mitigate the risk of off-target effects often associated with irreversible covalent inhibitors.[5][6]
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing the 2-cyano-N-aryl-3-phenylpropanamide scaffold for kinase inhibitor development. We will delve into the rationale behind its design, provide detailed protocols for synthesis and biological evaluation, and discuss the interpretation of key experimental data.
The Scientific Rationale: Reversible Covalent Inhibition
The key to the potential of the 2-cyano-N-aryl-3-phenylpropanamide scaffold lies in the electrophilic nature of the α,β-unsaturated nitrile. This "warhead" can engage in a Michael addition reaction with a nucleophilic amino acid residue, most commonly a cysteine, located in or near the ATP-binding pocket of the target kinase. The electron-withdrawing properties of the nitrile and amide groups activate the double bond, making it susceptible to nucleophilic attack.
The reversibility of the covalent bond is a crucial feature. Unlike highly reactive irreversible covalent inhibitors, the bond formed by α-cyanoacrylamides can dissociate, leading to a dynamic equilibrium between the covalently bound and non-covalently bound inhibitor. This can translate to a wider therapeutic window by reducing the potential for cumulative, off-target toxicity.[6]
Caption: Proposed mechanism of reversible covalent inhibition.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
This protocol describes a general and efficient method for the synthesis of N-substituted cyanoacetamides, which can be adapted for the target compound. The synthesis proceeds via a nucleophilic acyl substitution of an activated cyanoacetic acid derivative with the appropriate amine.[9][10][11]
Materials:
-
2-Cyano-3-phenylpropanoic acid
-
Thionyl chloride or other activating agent (e.g., EDC/HOBt)
-
2-Methoxyaniline
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyano-3-phenylpropanoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Amide Bond Formation: In a separate flask, dissolve 2-methoxyaniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the activated acid chloride solution from step 2 to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for the target compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the potency of a compound against a panel of purified kinases by measuring ATP consumption.[12][13][14]
Materials:
-
Purified recombinant kinases of interest
-
Kinase-specific substrate peptides
-
ATP
-
Test compound (e.g., 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handling robot
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup: Add a small volume of the diluted compound to the assay wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
Add the kinase/substrate solution to the wells containing the compound and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent as per the manufacturer's instructions.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 25 | 8 |
| Kinase B | 450 | 15 |
| Kinase C | >10,000 | 30 |
| Kinase D | 12 | 5 |
| Kinase E | 800 | 20 |
| Staurosporine is a non-selective kinase inhibitor used as a positive control. |
Protocol 3: Cell-Based Assay for Target Engagement and Pathway Inhibition
Cell-based assays are crucial for confirming that the inhibitor can enter cells and engage its target in a physiological context.[15][16][17] This protocol describes a general method using Western blotting to assess the phosphorylation of a downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to be dependent on the target kinase signaling pathway.
-
Cell culture medium and supplements (e.g., FBS, antibiotics).
-
Test compound dissolved in DMSO.
-
Growth factor or stimulus to activate the target kinase pathway (if necessary).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, and anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
-
Pathway Stimulation (if applicable): If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total substrate and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
Caption: Inhibition of a representative signaling pathway.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. In the in vitro kinase assay, the inclusion of a well-characterized, non-selective inhibitor like staurosporine serves as a positive control to validate the assay's performance. In the cell-based assay, probing for total protein levels of the substrate and a loading control like β-actin is critical to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not a result of protein degradation or unequal sample loading.
Conclusion and Future Directions
The 2-cyano-N-aryl-3-phenylpropanamide scaffold represents a compelling starting point for the development of novel kinase inhibitors. Its potential for reversible covalent inhibition offers a promising strategy to achieve both high potency and selectivity. The detailed protocols provided in this application note offer a robust framework for the synthesis, in vitro profiling, and cellular characterization of compounds based on this scaffold. Further optimization through structure-activity relationship (SAR) studies, guided by the methodologies outlined here, can lead to the discovery of next-generation targeted therapies.[5][18]
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
PMC. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]
-
BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]
-
PMC. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]
-
Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]
-
Structure‐Activity Relationship of the novel bis‐cyanoacrylamide derivatives. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
PubMed. In vitro JAK kinase activity and inhibition assays. [Link]
-
PMC. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. [Link]
-
AACR Journals. (2014, October 1). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. [Link]
-
Bio-protocol. In vitro kinase assay. [Link]
-
ResearchGate. Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
-
PMC. Advances in reversible covalent kinase inhibitors. [Link]
- Google Patents. WO2009084031A2 - An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. WO2009084031A2 - An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. inits.at [inits.at]
- 16. caymanchem.com [caymanchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
scale-up synthesis of 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
An Application Note for the Scale-Up Synthesis of 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide, a compound of interest for scaffold-based drug discovery. The synthetic strategy is centered on a robust direct amidation reaction, chosen for its operational simplicity, high atom economy, and amenability to large-scale production. We present detailed methodologies for both laboratory-scale (10 g) and pilot-scale (500 g) synthesis, addressing critical process parameters, safety considerations, and purification techniques. The causality behind experimental choices is explained to provide researchers and process chemists with the insights needed for successful implementation and further optimization.
Introduction and Synthetic Strategy
The α-cyano amide moiety is a key pharmacophore present in various biologically active molecules and serves as a versatile synthetic intermediate. The target molecule, 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide, combines this feature with aryl groups that can be tailored for structure-activity relationship (SAR) studies. While multicomponent reactions like the Ugi and Passerini reactions are elegant methods for generating molecular diversity, their scale-up can present challenges related to stoichiometry control, by-product formation, and the handling of hazardous reagents like isocyanides.[1]
For this reason, we have developed a more traditional, yet highly effective and scalable two-step synthetic route. The strategy involves the synthesis of ethyl 2-cyano-3-phenylpropanoate followed by direct thermal amidation with 2-methoxyaniline. This approach avoids complex reagents and offers a straightforward, high-yielding path to the target compound.
The overall reaction is as follows:
Step 1: Knoevenagel Condensation Benzaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-phenylacrylate
Step 2: Reduction Ethyl 2-cyano-3-phenylacrylate → Ethyl 2-cyano-3-phenylpropanoate
Step 3: Amidation Ethyl 2-cyano-3-phenylpropanoate + 2-Methoxyaniline → 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
For the purpose of this guide, we will focus on the critical final amidation step, assuming the precursor, ethyl 2-cyano-3-phenylpropanoate, is available or has been synthesized. The direct amidation of an ester with an amine is a well-established, robust transformation.[2] The reaction is driven to completion by heating the mixture, which facilitates the elimination of ethanol as a byproduct. This thermal drive is particularly effective for less reactive aromatic amines like 2-methoxyaniline.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 2-cyano-3-phenylpropanoate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide anion, which is a competent leaving group. The ethoxide is subsequently protonated by the newly formed amide or another proton source in the reaction mixture to generate ethanol. Heating the reaction mixture helps to overcome the activation energy and drives the equilibrium towards the product side by continuously removing the volatile ethanol byproduct.
Caption: Nucleophilic acyl substitution mechanism.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is designed for initial synthesis and material characterization at the bench scale.
Materials and Equipment
-
Reagents:
-
Ethyl 2-cyano-3-phenylpropanoate (1.0 eq, 10.0 g)
-
2-Methoxyaniline (1.2 eq, 6.8 g, 6.0 mL)
-
Toluene (optional solvent, ~50 mL)
-
Ethyl acetate (for recrystallization)
-
Hexanes (for recrystallization)
-
-
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Charge the flask with ethyl 2-cyano-3-phenylpropanoate (10.0 g, 45.6 mmol) and 2-methoxyaniline (6.8 g, 55.2 mmol).
-
Rationale: A slight excess of the amine helps to drive the reaction to completion. The reaction can be run neat (without solvent) to maximize reactant concentration, which is often efficient for amidation.
-
-
Reaction Execution: Begin stirring the mixture and slowly heat to 150-160 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Rationale: High temperature is required to facilitate the reaction with the less nucleophilic aromatic amine and to distill off the ethanol byproduct, driving the equilibrium forward.
-
-
Work-up and Isolation: Once the reaction is complete (disappearance of the starting ester by TLC), allow the mixture to cool to approximately 60-70 °C.
-
Purification: Add ethyl acetate (~50 mL) to the warm reaction mixture and stir until the crude product dissolves. Slowly add hexanes (~100 mL) portion-wise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Rationale: Recrystallization from a binary solvent system like ethyl acetate/hexanes is an effective method for purifying the solid product by removing unreacted amine and other minor impurities.
-
-
Final Product Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a cold 1:3 mixture of ethyl acetate/hexanes. Dry the purified product under vacuum at 40-50 °C to a constant weight.
-
Characterization: The expected yield is 11-12 g (82-90%) of a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
Scale-Up Synthesis Protocol (500 g Scale)
Scaling up a synthesis from the lab to a pilot plant requires careful consideration of heat and mass transfer, operational safety, and material handling.
Key Scale-Up Considerations
-
Heat Management: The direct heating of a large reaction mass can lead to temperature gradients and potential side reactions. A jacketed reactor with a circulating thermal fluid is essential for uniform heating and control.
-
Mass Transfer: Efficient mixing is critical to ensure homogeneity and consistent reaction rates. A mechanical overhead stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) must be used instead of a magnetic stir bar.
-
Ethanol Removal: On a large scale, the removal of ethanol is crucial. Applying a gentle vacuum or using a nitrogen sweep over the reaction surface can enhance its removal, further driving the reaction to completion.
-
Safety: 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide contains a cyanide group. While the molecule itself is stable, thermal decomposition at very high temperatures or reaction with strong acids could potentially release hydrogen cyanide (HCN).[3] All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood or a contained reactor system). Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.[4][5] Emergency procedures and access to a cyanide antidote kit should be in place, as per institutional safety guidelines.[6][7]
Materials and Equipment
-
Reagents:
-
Ethyl 2-cyano-3-phenylpropanoate (1.0 eq, 500.0 g)
-
2-Methoxyaniline (1.2 eq, 339.8 g, 300 mL)
-
Ethyl acetate
-
Hexanes
-
-
Equipment:
-
10 L jacketed glass reactor
-
Mechanical overhead stirrer with a glass-lined or PTFE-coated shaft and impeller
-
Temperature probe
-
Condenser with a receiving flask (distillation setup)
-
Vacuum pump and controller
-
Large-scale filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
-
Step-by-Step Procedure
-
Reactor Setup: Set up the 10 L jacketed reactor with the overhead stirrer, temperature probe, and a distillation condenser. Ensure all connections are secure.
-
Charging Reagents: Charge the reactor with ethyl 2-cyano-3-phenylpropanoate (500.0 g, 2.28 mol) and 2-methoxyaniline (339.8 g, 2.76 mol).
-
Reaction Execution: Begin agitation at a moderate speed (e.g., 100-150 RPM) to ensure good mixing without excessive splashing. Heat the reactor jacket to an external temperature of 165-170 °C to achieve an internal reaction temperature of 150-160 °C.
-
Byproduct Removal: As the reaction proceeds, ethanol will begin to distill. Collect the distillate in the receiving flask. After 3-4 hours, a gentle vacuum (e.g., 500-600 mbar) can be applied to aid in the removal of the final traces of ethanol and drive the reaction to completion. Monitor the reaction via a sampled aliquot using TLC or HPLC. The total reaction time is expected to be 5-7 hours.
-
Product Isolation and Purification: Once the reaction is complete, cool the reactor contents to 70-80 °C. Add ethyl acetate (2.5 L) and stir until all solids are dissolved. Transfer the hot solution to a suitable crystallization vessel.
-
Crystallization: Slowly add hexanes (5.0 L) to the stirred solution. Cool the mixture to 0-5 °C over 2-3 hours and hold at this temperature for an additional 2-3 hours to ensure complete crystallization.
-
Filtration and Drying: Filter the product slurry using a Nutsche filter. Wash the cake with a pre-chilled mixture of 1:3 ethyl acetate/hexanes (1 L). Dry the product in a vacuum oven at 50 °C until a constant weight is achieved. The expected yield is 560-615 g (84-92%).
Data Summary and Workflow
Quantitative Data
| Parameter | Laboratory Scale (10 g) | Pilot Scale (500 g) |
| Ethyl 2-cyano-3-phenylpropanoate | 10.0 g (1.0 eq) | 500.0 g (1.0 eq) |
| 2-Methoxyaniline | 6.8 g (1.2 eq) | 339.8 g (1.2 eq) |
| Reaction Temperature | 150-160 °C | 150-160 °C (Internal) |
| Reaction Time | 4-6 hours | 5-7 hours |
| Purification Method | Recrystallization | Recrystallization |
| Expected Yield | 11-12 g | 560-615 g |
| Expected Purity (by HPLC) | >98% | >98% |
Overall Experimental Workflow
Caption: General workflow for the synthesis and purification.
Conclusion
The direct thermal amidation of ethyl 2-cyano-3-phenylpropanoate with 2-methoxyaniline provides a highly efficient and scalable route to 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide. The process avoids complex reagents and relies on a simple, robust transformation that can be effectively scaled from the laboratory bench to a pilot plant setting. By carefully managing heat transfer, mass transfer, and adhering to strict safety protocols for handling cyano-containing compounds, this method can deliver high yields of pure material suitable for further use in drug discovery and development programs.
References
- Primacyinfotech. (2025). Ugi Reaction: A Comprehensive Guide. Primacyinfotech.
- chemeurope.com. (n.d.). Passerini reaction. chemeurope.com.
- Wikipedia. (n.d.). Passerini reaction. Wikipedia.
- YouTube. (2024).
- BenchChem. (2025). Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. BenchChem.
- Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. Dartmouth College.
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. MIT EHS.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.
Sources
Troubleshooting & Optimization
optimizing reaction conditions for alpha-alkylation of cyanoacetamides
Technical Support Center: -Alkylation of Cyanoacetamides
Ticket Status: Open | Priority: High | Topic: Reaction Optimization & Troubleshooting
Diagnostic & Triage (Start Here)
Before altering your conditions, identify the specific failure mode using the diagnostic decision tree below. This logic flows from the most common kinetic and thermodynamic pitfalls associated with active methylene compounds.
Visual: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for isolating reaction failures based on observed intermediates and byproducts.
Core Technical Briefing (The "Why")
The Substrate & pKa Dynamics
The
-
C-Alkylation (Thermodynamic): The carbon center is the "soft" nucleophile. It is favored by thermodynamic control and soft electrophiles (alkyl iodides/bromides).
-
O-Alkylation (Kinetic): The amide oxygen is the "hard" nucleophile. It is favored by hard electrophiles (sulfonates, sulfates) and highly polar aprotic solvents that leave the anion "naked."
-
N-Alkylation: Less common due to the delocalization of the nitrogen lone pair into the carbonyl, but can occur with very strong bases or if the
-position is sterically blocked.
Critical Parameter Optimization Table
Use this table to select conditions based on your specific electrophile and constraints.
| Parameter | Standard Condition | Green / PTC Condition | Notes |
| Base | NaH (60% dispersion) | NaH is fast but risks di-alkylation. Carbonates require PTC or heat. | |
| Solvent | DMF, DMSO, or THF | Toluene/Water or Ethanol | DMSO maximizes carbanion nucleophilicity but is hard to remove. |
| Catalyst | None | TBAB or Aliquat 336 | PTC (Phase Transfer Catalysis) allows use of inorganic bases in organic solvents. |
| Temp | RT to | Lower temp favors mono-alkylation control. |
Validated Protocols (The "How")
Protocol A: High-Throughput Method (NaH/DMF)
Best for: Difficult substrates, unreactive alkyl halides, and small-scale discovery.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.1 equiv, 60% in oil) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to
C. -
Addition: Add 2-cyanoacetamide (1.0 equiv) portion-wise. Evolution of
gas will occur. Stir for 30 min at C until the solution is clear (formation of sodiocyanoacetamide). -
Alkylation: Add the Alkyl Halide (0.95 - 1.0 equiv) dropwise. Note: Using a slight deficit of the electrophile helps prevent di-alkylation.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically 2–4 hours).
-
Quench: Pour mixture into ice-water. The product often precipitates.[1] Filter or extract with EtOAc.[2]
Protocol B: Green Phase-Transfer Catalysis (PTC)
Best for: Scale-up, avoiding anhydrous conditions, and preventing side reactions.
-
Mixture: In a flask, combine 2-cyanoacetamide (1.0 equiv) and Alkyl Halide (1.0 equiv) in Toluene or MeCN .
-
Base/Catalyst: Add solid
(2.0 equiv) and TBAB (Tetrabutylammonium bromide, 5-10 mol%). -
Reaction: Heat to
C with vigorous stirring. The PTC transports the carbonate anion into the organic phase to deprotonate the amide. -
Workup: Filter off the solid salts. Evaporate the solvent. Recrystallize from Ethanol/Water.[1]
Troubleshooting & FAQs
Visual: Mechanistic Pathways & Selectivity
Caption: Competitive pathways. C-alkylation is the target; O- and N-alkylation are competitors determined by electrophile "hardness" and solvent effects.
FAQ: Common Issues
Q1: I am seeing significant amounts of dialkylated product. How do I stop this?
-
Cause: The mono-alkylated product is often more acidic than the starting material (alkyl groups can stabilize the negative charge via hyperconjugation in some conformations, or simply the reaction kinetics allow the second deprotonation if base is in excess).
-
Fix:
-
Stoichiometry: Use a slight excess of the cyanoacetamide (1.1 equiv) relative to the alkyl halide.
-
Base Addition: Do not add all the base at once if using a strong base like NaH.
-
Switch to PTC: The solid-liquid PTC method (Protocol B) is kinetically slower and often allows for better control over mono-alkylation [1].
-
Q2: My reaction is stuck at 50% conversion. Adding more base doesn't help.
-
Cause: You may be experiencing "self-quenching." The product formed is acidic and can protonate the intermediate enolate of the starting material. Alternatively, the alkyl halide may have degraded (hydrolysis).
-
Fix: Ensure your alkyl halide is fresh.[2] Switch to a stronger polar solvent (DMSO) to increase the reactivity of the enolate. If using Carbonate bases, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate a more reactive alkyl iodide in situ [2].
Q3: How do I distinguish between N- and C-alkylation in NMR?
-
Diagnostic:
-
C-Alkylation: You will see the
-proton as a triplet (if alkyl is ) or doublet, typically integrating to 1H around 3.5–4.0 ppm. The amide protons will remain as two broad singlets (or one broad peak). -
N-Alkylation: The amide protons will change integration (from 2H to 1H). The
-protons will remain as a singlet integrating to 2H (unless di-substituted). -
O-Alkylation: Forms an imidate.[2] The alkyl group shift will be significantly deshielded (3.8–4.5 ppm) compared to C-alkyl due to oxygen electronegativity [3].
-
Q4: Can I use ethanol as a solvent?
-
Answer: Yes, but with caveats. Ethanol is a protic solvent. It hydrogen bonds to the enolate oxygen/nitrogen, which actually favors C-alkylation by shielding the hard nucleophilic sites (O/N). However, it requires a base that matches the pKa (like Ethoxide) or the use of PTC. Ethanol is excellent for "Green" protocols where the product precipitates out upon cooling [4].
References
Technical Support Center: Enantioseparation of 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
Current Status: Operational Role: Senior Application Scientist Ticket ID: #CHIRAL-CYANO-001
Executive Summary & Chemical Context
Welcome to the technical support hub for 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide . This guide addresses the specific challenges of separating the enantiomers of this
The Core Challenge:
Unlike standard amides, this molecule possesses an acidic
Critical Warning:
DO NOT use basic additives (Diethylamine, Triethylamine) in your mobile phase.
Standard chiral screening protocols often default to basic additives for amides. For this specific substrate, basic conditions will deprotonate the
Method Development Protocol
Phase A: Column Selection Strategy
For this aromatic, hydrogen-bond-accepting structure, polysaccharide-based stationary phases are the industry standard.
| Column Type | Phase Description | Suitability | Why? |
| Immobilized Amylose | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA, IG) | Primary Choice | Robustness. Allows use of DCM/THF for solubility without stripping the phase. |
| Coated Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H) | Secondary Choice | Excellent recognition of the aromatic "3-phenyl" wing, but solvent restricted. |
| Immobilized Cellulose | Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK IC) | Alternative | The chlorinated selector often provides complementary selectivity for cyano-groups. |
Phase B: Mobile Phase Optimization
Objective: Maintain the
Recommended Starting Condition (Normal Phase):
-
Solvent A: n-Hexane (or n-Heptane)
-
Solvent B: Ethanol or Isopropanol (IPA)
-
Additive: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Standard Screening Gradient:
-
Flow Rate: 1.0 mL/min
-
Temperature:
(Keep low to suppress kinetic racemization) -
Detection: UV @ 254 nm (Strong absorption from the phenyl/anisole rings)
-
Composition: Isocratic 90:10 (Hexane:Ethanol + 0.1% TFA).
Phase C: Sample Preparation
-
Solvent: Dissolve sample in minimal Dichloromethane (DCM) or Ethanol. Dilute with Hexane to match mobile phase strength.
-
Concentration: 0.5 – 1.0 mg/mL.
-
Filtration: 0.45
m PTFE filter (Essential to protect the chiral guard column).
Visualization: Workflow & Mechanism
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path to a validated method, prioritizing the prevention of racemization.
Caption: Decision tree for chiral method development, emphasizing the critical loop of acid-additive optimization.
Diagram 2: The Racemization Trap (Mechanism)
Understanding why we use acid is crucial. This diagram shows the failure mode if basic additives are used.
Caption: Mechanism of base-catalyzed racemization for alpha-cyano amides via the planar enolate intermediate.
Troubleshooting Guide (FAQs)
Q1: My peaks are tailing significantly. Should I add Diethylamine (DEA)?
Answer: ABSOLUTELY NOT.
While DEA is standard for basic amines, your compound is an
-
The Fix: Ensure you are using 0.1% TFA (Trifluoroacetic acid) or Acetic Acid in the mobile phase. This suppresses the ionization of the
-proton and masks silanol interactions.
Q2: I injected a pure enantiomer, but I see a small peak of the opposite enantiomer growing over time. Is my column failing?
Answer: No, your column is likely fine. You are observing on-column racemization . This occurs if the column temperature is too high or the mobile phase is not sufficiently acidic.
-
The Fix:
-
Lower column temperature to
. -
Verify the mobile phase contains acid (TFA).
-
Avoid leaving the sample dissolved in solution for long periods before injection; prepare fresh.
-
Q3: The sample precipitates when I mix it with the mobile phase (Hexane/EtOH).
Answer: The 2-methoxyphenyl and cyano groups make the molecule polar, while the phenyl ring adds lipophilicity. It often struggles in pure hexane.
-
The Fix: Use a "sandwich" injection or dissolve the sample in 100% Ethanol or a 50:50 Ethanol/DCM mixture.
-
Note: If using DCM, ensure you are using an Immobilized column (e.g., CHIRALPAK IA, IC). DCM will destroy coated columns (AD-H, OD-H).
-
Q4: Can I use SFC (Supercritical Fluid Chromatography) for this separation?
Answer: Yes, SFC is excellent for this compound class.
-
Protocol:
+ Methanol (10-20%) + 0.1% Formic Acid . -
Advantage: The acidic nature of
(forming carbonic acid in situ) often helps stabilize the acidic proton, though adding Formic Acid is still best practice.
Quantitative Data Summary
| Parameter | Recommended Range | Critical Limit |
| Resolution ( | ||
| Tailing Factor ( | ||
| Column Temp | ||
| Loading (Prep) | 10 - 50 mg/inj | Dependent on solubility |
References
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Daicel Corporation. Retrieved from [Link]
- Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Troubleshooting peak tailing and mobile phase additives).
minimizing side reactions in the synthesis of alpha-cyano amides
Technical Support Center: Synthesis of -Cyano Amides
Current Status: Operational
Topic: Minimizing Side Reactions in
Executive Summary & Core Challenges
Welcome to the technical support hub for
However, the synthesis is deceptive.[1] The electron-withdrawing nature of the nitrile group (
-
-Proton Acidity: The pKa of cyanoacetic acid is ~2.5 (vs. 4.76 for acetic acid).[1] The resulting amide has
-protons with pKa 11, making them susceptible to deprotonation by mild bases. -
Self-Condensation (Thorpe-Ziegler): The deprotonated
-carbon is a potent nucleophile that attacks other nitrile groups, leading to dimers and oligomers.[1][2] -
Over-Activation: Standard coupling reagents (like EDC/NHS) can lead to highly reactive intermediates that favor racemization or rearrangement over amide bond formation.[1]
Strategic Analysis: The Acidity Paradox
Before selecting a protocol, review the pKa shifts introduced by the nitrile group. This data dictates your base selection.[1]
| Compound Class | Structure | Approx.[1][3][4][5][6][7][8] pKa ( | Implication |
| Acetic Acid | 4.76 | Standard coupling baseline.[1][6] | |
| Cyanoacetic Acid | 2.5 | Highly acidic.[1][6][9] Requires careful buffering. | |
| ~11 | Product is acidic enough to deprotonate in basic workups.[1][9] | ||
| Malononitrile | 11.1 | Reference for |
Troubleshooting Guides (Q&A)
Module A: Coupling Reagents & Activation
Q: I am using EDC/HOBt, but my reaction turns dark/tarry, and yields are low. What is happening? A: You are likely witnessing the Thorpe-Ziegler reaction (self-condensation).[10]
-
The Cause: Standard carbodiimide couplings often require a base (TEA or DIPEA) to neutralize the amine salt. With cyanoacetic acid, even mild bases can deprotonate the activated ester's
-position.[1] This carbanion attacks the nitrile of another molecule, initiating polymerization. -
The Fix: Switch to T3P (Propylphosphonic anhydride) .[11]
Q: My
-
The Fix:
Module B: Workup & Purification
Q: The nitrile peak disappeared from my IR/NMR after workup. Did it reduce? A: If you didn't use a reducing agent, it likely hydrolyzed .[1]
-
The Cause: The nitrile group is activated by the adjacent carbonyl. Strong aqueous acids (pH < 1) or bases (pH > 12) can hydrolyze the nitrile to a primary amide (
) or carboxylic acid. -
The Fix:
Q: I see a "dimer" impurity in LCMS (Mass = 2x Product - H). A: This is the Thorpe-Ziegler product.
-
The Fix:
-
High Dilution: Run the reaction at 0.05 M to 0.1 M concentration. Intermolecular condensation is second-order, while amide formation is pseudo-first-order (if amine is in excess).[1]
-
Reverse Addition: Add the base slowly to the mixture of acid and amine, rather than having the base present with the acid upfront.
-
Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition between the desired amide pathway and the destructive side reactions.
Figure 1: Kinetic competition in
Recommended Protocol: T3P Coupling
This protocol uses Propylphosphonic anhydride (T3P) .[1][5][11] It is superior to EDC/HATU for this application because it generates water-soluble byproducts (simplifying workup) and operates well in ethyl acetate (EtOAc), avoiding DMF which can be hard to remove.[1]
Materials
-
Acid: Cyanoacetic acid derivative (1.0 equiv)[1]
-
Amine: Primary or secondary amine (1.1 equiv)[1]
-
Reagent: T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)
-
Base: DIPEA (Hunig's Base) (2.5 - 3.0 equiv) or N-Methylmorpholine (NMM).[1] Avoid TEA.
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]
Step-by-Step Procedure
-
Preparation: Dissolve the Acid and Amine in dry EtOAc (concentration ~0.1 M) in a round-bottom flask under Nitrogen/Argon.
-
Cooling: Cool the mixture to 0°C (ice bath). Critical: Low temperature suppresses the deprotonation of the
-carbon. -
Base Addition: Add DIPEA dropwise.[1] Stir for 5–10 minutes.
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Note: The reaction is exothermic.[] Maintain temp < 5°C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Monitor by LCMS/TLC.[1]
-
Time: Typically complete in 1–3 hours.[1]
-
-
Workup (Nitrile-Safe):
Advanced Mechanism: Why T3P?
The following diagram details why T3P minimizes side reactions compared to carbodiimides.
Figure 2: T3P activation pathway.[1][8] The absence of a reactive O-acylisourea intermediate (common in EDC couplings) reduces the risk of racemization and side reactions.
References
-
T3P Advantages & Mechanism
-
Thorpe-Ziegler Reaction (Side Reaction)
-
Acidity of Cyano Compounds
-
General Amide Synthesis Reviews
Sources
- 1. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. researchgate.net [researchgate.net]
- 6. askfilo.com [askfilo.com]
- 7. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. xtalks.com [xtalks.com]
- 13. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 14. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
stability of 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide in cell culture media
A Guide for Researchers on 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide and Related Compounds
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that inconsistent results in cell-based assays can be a significant source of frustration and delay. A frequently overlooked cause is the instability of the small molecule being tested within the complex environment of cell culture media. This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating stability issues, using the novel compound 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide as a structural case study. Our goal is to empower you with the expertise to ensure the integrity of your experimental results.
Section 1: The Foundation of Stability - Why Compounds Degrade
Before troubleshooting, it is crucial to understand the fundamental factors that can compromise the chemical integrity of a small molecule in an in vitro setting. Cell culture medium is not an inert buffer; it is a complex, reactive milieu.
General Factors Influencing Compound Stability
Several environmental and chemical factors can drive compound degradation.[1] Understanding these is the first step toward controlling them.
-
pH: Standard cell culture media is buffered around pH 7.2-7.4. However, cellular metabolism can cause local pH shifts. Deviations from a compound's optimal pH range can accelerate hydrolytic degradation.[1]
-
Temperature: Experiments are typically conducted at 37°C. This elevated temperature, while necessary for cell growth, can significantly increase the rate of chemical degradation compared to storage temperatures (e.g., 4°C or -20°C).[1]
-
Light Exposure: Many organic molecules are photosensitive. Ambient laboratory light, especially UV wavelengths, can provide the energy to break chemical bonds, leading to photodegradation.
-
Oxidation: Dissolved oxygen and reactive oxygen species (ROS) generated by cells can oxidize susceptible functional groups.[1]
-
Enzymatic Activity: The addition of serum (e.g., FBS) to media introduces a host of active enzymes, such as esterases and proteases, that can metabolize small molecules. Even in serum-free media, cells themselves can release exoenzymes or metabolize compounds upon uptake.
Structural Liabilities of 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
Analyzing the structure of your compound is key to predicting potential stability issues. Let's examine the functional groups in our case-study molecule:
-
Cyano Group (-C≡N): The nitrile functionality can be susceptible to enzymatic hydrolysis by nitrilases or cyanide hydratases, which may be present in complex biological systems, converting it to a carboxylic acid or an amide.[2][3] This is a critical transformation as it fundamentally alters the molecule's polarity and structure.
-
Amide Bond (-CONH-): While generally stable, amide bonds can be cleaved by amidase enzymes. The rate of hydrolysis is dependent on the steric and electronic environment around the amide group.
-
Methoxyphenyl Group (-OCH₃): The ether linkage is generally stable to simple hydrolysis, but it can be a target for metabolic enzymes like cytochrome P450s (CYPs), leading to O-demethylation. While many common cell lines have low CYP activity, primary cells (e.g., hepatocytes) can exhibit significant metabolic capacity.[4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers in a practical, question-and-answer format.
Q1: My dose-response curves are inconsistent between experiments, or I see a loss of effect over time. Could this be a stability issue?
Q2: How can I definitively test if my compound is stable in my cell culture media?
A2: You must perform an empirical stability study. This is a straightforward experiment that involves incubating the compound in the complete cell culture medium (with and without cells) under standard assay conditions (37°C, 5% CO₂). Samples are collected at various time points and analyzed to quantify the remaining parent compound. See Protocol 1 for a detailed methodology.
Q3: I've confirmed my compound is degrading. How do I know if it's due to chemical breakdown or cellular metabolism?
A3: To differentiate between chemical and enzymatic degradation, you can set up parallel experiments:
-
Media Only (Acellular): Incubate the compound in complete cell culture medium without cells. Degradation here points to chemical instability (e.g., hydrolysis) or degradation by components in the serum.
-
Media + Cells: Incubate the compound in the presence of your cells. A significantly faster degradation rate compared to the acellular condition suggests cellular metabolism or degradation by cell-secreted factors.
-
Heat-Inactivated Serum Control: If you suspect serum enzymes, run a control where you incubate the compound in media containing heat-inactivated serum. If degradation is reduced, serum enzymes are a likely cause.
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for investigating compound stability.
Q4: What is the best analytical method to measure my compound's concentration?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying small molecules.[6] For higher sensitivity and specificity, especially if you need to identify degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[7][8] These techniques can separate the parent compound from degradants and media components, providing an accurate measure of its concentration over time.
Q5: My compound concentration is decreasing, but I don't see any new peaks for degradation products. What could be happening?
A5: This scenario often points to non-specific binding or adsorption of the compound to plastic surfaces, such as flasks, plates, or pipette tips.[9] Hydrophobic compounds are particularly prone to this. To mitigate this, consider using low-binding microplates or adding a small, non-interfering amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to your media, if compatible with your cell type.
Q6: What are the best practices for preparing and storing stock solutions to prevent degradation before I even start my experiment?
A6: Proper handling and storage are critical to ensuring the integrity of your small molecule.[10]
-
Solvent Choice: Use a high-purity, anhydrous solvent in which your compound is highly soluble and stable (DMSO is common).
-
Aliquoting: Prepare concentrated stock solutions and aliquot them into single-use volumes. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[11][12]
-
Storage: Store aliquots at -20°C or -80°C in tightly sealed vials. Protect from light by using amber vials or wrapping them in foil.
-
Cryopreservation: For long-term storage, cryopreservation in liquid nitrogen is the most effective method to halt chemical and physical degradation processes.[13]
Section 3: Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
This protocol provides a step-by-step method to quantify the stability of a test compound under typical cell culture conditions.
Materials:
-
Test compound (e.g., 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) or other suitable organic solvent
-
96-well plates (standard or low-binding, as needed)
-
Cell incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound (e.g., 10 mM in DMSO).
-
Prepare Working Solution: Spike the compound into pre-warmed (37°C) complete cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%) to avoid solvent toxicity.
-
Time Point Zero (T₀): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL). This is your T₀ sample.
-
Sample Quenching: Immediately quench the T₀ sample by adding a sufficient volume of a protein-precipitating organic solvent (e.g., 300 µL of cold ACN containing an internal standard, if available). This stops any further degradation.
-
Incubation: Place the plate containing the remaining working solution into the cell culture incubator.
-
Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots and quench them in the same manner as the T₀ sample.
-
Sample Processing:
-
Vortex all quenched samples thoroughly.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to clean HPLC vials for analysis.
-
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method. The peak area of the parent compound is used for quantification.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T₀ sample: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
Data Presentation
Results should be summarized in a clear, tabular format.
| Time Point | % Compound Remaining (Mean ± SD, n=3) |
| 0 hr | 100% |
| 2 hr | 98.2% ± 1.5% |
| 8 hr | 85.1% ± 2.1% |
| 24 hr | 55.7% ± 3.4% |
| 48 hr | 23.9% ± 4.0% |
Potential Degradation Pathway Visualization
Understanding potential degradation products is useful for analytical method development. For our example compound, a likely hydrolytic pathway involves the conversion of the cyano group.
Caption: Potential hydrolytic degradation of the cyano group.
This guide provides a foundational approach to addressing the complex issue of small molecule stability in cell culture. By systematically investigating potential liabilities and empirically testing your compound's stability, you can significantly improve the reliability and reproducibility of your experimental data. For further assistance, please consult the references below or contact your technical support specialist.
References
-
Vitamins in cell culture media: Stability and stabilization strategies. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Top 5 Factors Affecting Chemical Stability. (2025, October 2). Name of the source. Retrieved February 15, 2026, from [Link]
-
Tackling assay interference associated with small molecules. (2024, April 15). PubMed. Retrieved February 15, 2026, from [Link]
-
Factors that determine stability of highly concentrated chemically defined production media. (2015, March 15). National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio. Retrieved February 15, 2026, from [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI. Retrieved February 15, 2026, from [Link]
-
New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. (n.d.). Source. Retrieved February 15, 2026, from [Link]
-
Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. (n.d.). Source. Retrieved February 15, 2026, from [Link]
-
Chemical approaches to cryopreservation. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Assessing the Stability of NISTCHO Cells in Long-Term Culture. (n.d.). Source. Retrieved February 15, 2026, from [Link]
-
Cryoprotectants and Their Usage in Cryopreservation Process. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
-
Relevant enzymes involved in the degradation of cyano-compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Cryopreservative compositions and methods. (n.d.). Google Patents.
-
Bioremediation of cyanide‐containing wastes. (n.d.). UCO. Retrieved February 15, 2026, from [Link]
-
Cyanotoxins Analytical Methods Overview and New Developments. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]
-
Cryopreservation of Cyanobacteria. (n.d.). Cyanosite. Retrieved February 15, 2026, from [Link]
-
Analytical Methods. (2010, January 15). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. (2022, May 19). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Analytical Methods. (2014, May 30). CORE. Retrieved February 15, 2026, from [Link]
-
Cyanobacterial Toxin Degrading Bacteria: Who Are They?. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. helvia.uco.es [helvia.uco.es]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cryopreservation [www-cyanosite.bio.purdue.edu]
Validation & Comparative
IR spectroscopy analysis of nitrile group in phenylpropanamides
Comparative Analytical Guide: IR Spectroscopy for Nitrile Quantification in Phenylpropanamide Derivatives
Detection in Amide ScaffoldsPart 1: Strategic Overview
In medicinal chemistry, the phenylpropanamide scaffold is a privileged structure, serving as a core for various CNS-active agents and metabolic precursors. The introduction or monitoring of a nitrile (cyano) group within this scaffold presents a unique analytical challenge. The nitrile moiety (
However, distinguishing a nitrile substituent from the amide backbone, or monitoring the hydrolysis of a nitrile precursor (phenylpropanenitrile) to its amide product, requires precise spectroscopic discrimination.
This guide objectively compares ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) against its primary alternatives (Raman and NMR), providing a validated protocol for researchers who need rapid, non-destructive analysis.
Part 2: The Spectroscopic Signature[1]
To analyze this system, one must understand the vibrational physics of the competing functional groups. The phenylpropanamide molecule contains a "noisy" fingerprint region due to the aromatic ring and the amide linkage. However, the nitrile group offers a distinct advantage: it absorbs in the "Silent Region" of the IR spectrum.
The Physics of Detection
-
The Nitrile (
): Exhibits a sharp, distinct stretching vibration between 2200–2260 cm⁻¹ . This bond has a strong dipole moment change, making it IR active.[1] -
The Amide (
):-
Amide I (C=O stretch): ~1650–1690 cm⁻¹ (Very Strong).
-
Amide II (N-H bend): ~1550–1640 cm⁻¹.
-
Amide A (N-H stretch): ~3150–3400 cm⁻¹.
-
Key Insight: The lack of interference in the 2200 cm⁻¹ region allows FTIR to detect nitriles with high specificity, even in the presence of the dominant amide signals.
Part 3: Comparative Analysis of Alternatives
While FTIR is the industry workhorse, it is not the only tool. Below is an objective comparison of FTIR against Raman Spectroscopy (the "scattering" alternative) and NMR (the structural standard).
Table 1: Technology Selection Matrix
| Feature | ATR-FTIR (Recommended) | Raman Spectroscopy | ¹³C NMR |
| Primary Mechanism | Absorption (Dipole change) | Scattering (Polarizability change) | Magnetic Resonance |
| Nitrile Sensitivity | High (Distinct peak in silent region) | Very High ( | Absolute (Peak at ~115-120 ppm) |
| Sample Prep | Minimal (Solid/Liquid contact) | None (Through glass/vials) | High (Dissolution in |
| Interference | Water/Moisture (Strong O-H bands) | Fluorescence (Phenyl rings often fluoresce) | Solvent peaks |
| Quantification | Semi-Quantitative (Beer's Law) | Semi-Quantitative | Quantitative (Molar ratios) |
| Throughput | < 1 min per sample | < 1 min per sample | 10-30 mins per sample |
| Cost per Scan | Low | Low | High |
Critical Analysis: Why FTIR wins for Phenylpropanamides
While Raman spectroscopy often produces a stronger signal for the
Decision Rule:
-
Use Raman if analyzing aqueous solutions (water is a weak Raman scatterer) or if the sample is non-fluorescent.
-
Use ATR-FTIR for solid powders, oils, and general QC, as it is immune to fluorescence and requires zero solvent.
Part 4: Validated Experimental Protocol (ATR-FTIR)
Objective: Qualitative identification and semi-quantitative monitoring of the nitrile group in a phenylpropanamide matrix.
Equipment Setup
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum or Thermo Nicolet).
-
Accessory: Single-bounce Diamond ATR (Diamond is required for hardness and chemical resistance).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for standard use; MCT (Mercury Cadmium Telluride) for high sensitivity.
Step-by-Step Workflow
-
System Validation (Background):
-
Clean the ATR crystal with isopropanol. Ensure no residue remains.
-
Collect a "Background" spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.
-
Checkpoint: Ensure the region at 2350 cm⁻¹ (
) and 3600 cm⁻¹ ( ) is minimized.
-
-
Sample Loading:
-
Place approximately 5–10 mg of the phenylpropanamide solid/oil onto the center of the crystal.
-
Crucial Step: Apply pressure using the anvil. For solids, high pressure is required to ensure intimate contact with the crystal. Poor contact results in weak peaks and a noisy baseline.
-
-
Data Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Scans: 32 (Standard) or 64 (High Signal-to-Noise).
-
Resolution: 4 cm⁻¹.
-
-
Post-Processing:
-
Apply ATR Correction (software algorithm) to account for the penetration depth dependence on wavelength (penetration is deeper at lower wavenumbers).
-
Baseline correct if necessary (Rubberband method).
-
Part 5: Data Visualization & Logic
Diagram 1: Analytical Workflow for Nitrile/Amide Discrimination
This workflow illustrates the decision process for analyzing a sample suspected of containing a nitrile group within an amide scaffold.
Caption: Workflow for selecting the correct spectroscopic technique and interpreting the "Silent Region" for nitrile confirmation.
Diagram 2: Spectral Interpretation Guide
A logic tree for distinguishing the precursor (nitrile) from the product (amide) or identifying the dual-functionalized derivative.
Caption: Decision matrix for identifying reaction components based on the presence/absence of diagnostic bands.
Part 6: Data Interpretation Summary
The following table summarizes the expected peak shifts. Use this for peak assignment in your final report.
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| Nitrile | 2220 – 2260 | Medium/Weak | Sharp peak.[2] Lower freq if conjugated to phenyl ring. | |
| Amide I | 1650 – 1690 | Very Strong | Diagnostic for the amide backbone. | |
| Amide II | 1550 – 1640 | Medium | Often overlaps with aromatic ring breathing modes. | |
| Amide A | 3150 – 3400 | Medium/Broad | "Twin peaks" for primary amides ( | |
| Aromatic Ring | 1450 – 1600 | Variable | Multiple sharp peaks; can confuse Amide II analysis. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR frequencies).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Benzonitrile and Propanamide. National Institute of Standards and Technology. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Retrieved from [Link]
-
Specac Application Notes. (2023). ATR-FTIR Analysis of Pharmaceuticals. Retrieved from [Link]
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Retrieved from [Link]
Sources
2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide vs Bosutinib intermediate structure
This guide provides an in-depth technical comparison between 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide (Target Amide) and the critical Bosutinib Intermediate (specifically 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide ).
While the Target Amide shares the core pharmacophore (cyanoacetamide scaffold) with the Bosutinib precursor, it serves a distinct role as a structural analog or research probe, lacking the specific halogenation and functionalization required for the final Bosutinib (SKI-606) assembly.
Part 1: Executive Technical Analysis
The Structural Divergence
The core difference lies in the substitution pattern of the N-phenyl ring and the
| Feature | Target Amide | Bosutinib Intermediate |
| IUPAC Name | 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide | 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide |
| CAS Registry | Research Analog / Custom Synthesis | 846023-24-3 |
| Core Scaffold | ||
| N-Aryl Substituents | 2-Methoxy (o-Anisidine) | 2,4-Dichloro-5-methoxy |
| Alkylated with Benzyl group ( | Reactive Methylene ( | |
| Electronic Nature | Electron-rich N-aryl; Sterically hindered | Electron-deficient N-aryl (due to Cl); Highly acidic |
| Primary Application | SAR Probe / Negative Control / Impurity Standard | Key GMP Precursor for Bosutinib Quinoline Core |
Functional Role in Drug Development
-
Bosutinib Intermediate (CAS 846023-24-3): This is the "Aniline Module" . The methylene group at the
-position is chemically "live." It undergoes a Vilsmeier-Haack type reaction or condensation with an orthoformate/acetal to close the ring, forming the 3-quinolinecarbonitrile core of Bosutinib. -
Target Amide: This compound represents a "Dead-End" Analog . The
-carbon is already alkylated (benzylated), blocking the standard cyclization pathway used to form the quinoline ring. It is typically used in Structure-Activity Relationship (SAR) studies to determine the importance of the halogen atoms (Cl) and the necessity of the planar quinoline ring versus a flexible benzyl chain.
Part 2: Chemical Synthesis & Pathway Analysis
The following Graphviz diagram illustrates the divergent synthesis pathways. The Bosutinib intermediate retains reactivity for ring closure, whereas the Target Amide is a derivatized endpoint.
Caption: Divergent synthetic pathways. The Bosutinib intermediate retains the active methylene required for quinoline cyclization, while the Target Amide is alkylated (benzylated), preventing ring closure.
Part 3: Experimental Protocols
Protocol A: Synthesis of Bosutinib Intermediate (CAS 846023-24-3)
This protocol yields the active precursor required for Bosutinib manufacturing.
Reagents:
-
2,4-Dichloro-5-methoxyaniline (1.0 eq)
-
Cyanoacetic acid (1.05 eq)
-
1,3-Diisopropylcarbodiimide (DIC) (1.05 eq) or EDCI
-
Solvent: Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 2,4-dichloro-5-methoxyaniline (e.g., 5.0 g) and Cyanoacetic acid (2.28 g). Add THF (50 mL) and stir at 50°C until fully dissolved.
-
Activation & Coupling: Heat the solution to reflux (approx. 66°C). Add DIC (4.2 mL) dropwise over 30 minutes. Note: The exothermic nature of carbodiimide coupling requires controlled addition to prevent side reactions.
-
Reaction Monitoring: Maintain reflux for 30–60 minutes. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][3] The limiting reagent (aniline) should be <0.5%.
-
Work-up: Cool the mixture to 15°C in an ice bath. The urea byproduct (DIU) and the product may co-precipitate depending on concentration.
-
Isolation: Filter the solids. If the product is in the filtrate (common with THF), concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol or Ethyl Acetate.
-
Validation:
-
Yield: Expect 85–90%.
-
Appearance: White to off-white solid.
-
Melting Point: 180–181°C (Critical Quality Attribute).[4]
-
Protocol B: Synthesis of Target Amide (Research Analog)
This protocol synthesizes the benzylated analog for SAR studies.
Reagents:
-
N-(2-methoxyphenyl)-2-cyanoacetamide (Precursor)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetone or DMF
Step-by-Step Methodology:
-
Active Methylene Deprotonation: Dissolve N-(2-methoxyphenyl)-2-cyanoacetamide in Acetone. Add
and stir at room temperature for 30 minutes. The mixture will become a suspension. -
Alkylation: Add Benzyl Bromide dropwise.
-
Reflux: Heat to reflux (56°C for Acetone) for 4–6 hours. The
-proton is acidic ( ), facilitating the attack on the benzyl bromide. -
Quench: Pour the reaction mixture into ice water. The product will precipitate as a solid.[1]
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol.
-
Validation:
-
Structure Check:
-NMR will show a doublet for the (benzyl) and a triplet for the -CH, replacing the singlet of the starting material.
-
Part 4: Comparative Data Profile
The following table summarizes the physicochemical properties. The melting point difference is a rapid diagnostic tool to distinguish the chlorinated intermediate from the non-chlorinated analog.
| Property | Bosutinib Intermediate | Target Amide (Analog) |
| Formula | ||
| Molecular Weight | 259.09 g/mol | 280.32 g/mol |
| Melting Point | 180 – 181 °C | 145 – 150 °C (Estimated) |
| Solubility (Water) | Insoluble | Insoluble |
| Solubility (DMSO) | High (>50 mg/mL) | High |
| Reactivity | High (Active Methylene) | Low (Sterically hindered) |
| Key Spectral Feature | NMR: Singlet at | NMR: Multiplet at |
Part 5: Conclusion & Recommendation
For researchers developing Bosutinib generics or novel Src/Abl inhibitors :
-
Do not use the Target Amide (2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide) as a synthetic precursor. The benzyl group at the
-position prevents the necessary cyclization to the quinoline core. -
Use the Target Amide only as a negative control in biological assays to demonstrate the necessity of the rigid quinoline scaffold versus a flexible phenylpropanamide chain.
-
Strictly monitor the Bosutinib Intermediate for the "Des-chloro" impurity (N-(2-methoxy...)), as this leads to a potent but off-target impurity in the final API.
References
-
ChemicalBook. (n.d.). Synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PubChem.[5] Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2-Cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide Product Data. Retrieved from
-
Wang, H., et al. (2014).[1] A New and Practical Synthesis of Bosutinib. Heterocycles, 89(12). Retrieved from
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-(2-methoxyphenyl) Substituted Amides
Introduction: The N-(2-methoxyphenyl) substituted amide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent properties of this scaffold—metabolic stability conferred by the amide bond and specific conformational and electronic influences from the 2-methoxy group—make it a versatile starting point for drug discovery.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, comparing their performance as inhibitors of various biological targets, supported by experimental data and detailed protocols. We will explore how subtle modifications to this core structure can dramatically influence potency, selectivity, and overall pharmacological profile.
Part 1: Core Structure-Activity Relationship (SAR) Analysis
The biological activity of N-(2-methoxyphenyl) substituted amides is intricately linked to the interplay of three key structural components: the N-(2-methoxyphenyl) moiety, the amide linker, and the acyl substituent. Understanding the contribution of each is paramount for rational drug design.
The N-(2-methoxyphenyl) Moiety: An Anchor and a Modulator
The defining feature of this class of compounds is the N-phenyl ring bearing a methoxy group at the ortho-position. This substitution is not merely a placeholder; it plays a crucial role in dictating the molecule's preferred conformation and its interactions with biological targets.
-
Conformational Control: The ortho-methoxy group can induce a specific torsion angle between the phenyl ring and the amide bond through steric and electronic effects. This conformational rigidity can be advantageous, pre-organizing the molecule for optimal binding to a target protein and reducing the entropic penalty upon binding.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a protein's binding pocket.
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the amide nitrogen and the aromatic ring, thereby modulating the strength of interactions with the target.
Alterations to this part of the scaffold provide critical SAR insights. For instance, shifting the methoxy group to the meta or para position, or replacing it with other substituents (e.g., halogens, alkyl groups), can lead to significant changes in activity, often due to the loss of a key interaction or a change in the molecule's overall shape.[2]
The Amide Linker: A Stable and Interactive Bridge
The amide bond is a cornerstone of this scaffold, providing a metabolically robust linkage.[1] Its key features include:
-
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are fundamental to the binding of many small molecule inhibitors to their protein targets, often forming the primary "hinge-binding" interactions in kinase inhibitors.
-
Planarity: The planar nature of the amide bond restricts the number of available conformations, contributing to a more defined molecular shape.
The Acyl Substituent (R-CO): The Key to Selectivity and Potency
The greatest diversity in this class of compounds, and consequently the most significant opportunity for modulating biological activity, comes from the acyl portion of the molecule. The size, shape, and electronic properties of the 'R' group dictate the compound's interaction with the specific sub-pockets of the target protein, thereby determining its potency and selectivity.
For example, in the context of kinase inhibitors, the acyl substituent often extends into the ATP-binding site, where interactions with specific residues can be optimized to achieve high affinity and selectivity for a particular kinase.[3] Similarly, for TRPV1 antagonists, this region is crucial for interacting with key residues in the channel's binding pocket.[4][5]
Part 2: Comparative Analysis of Biological Activities
The versatility of the N-(2-methoxyphenyl) amide scaffold is evident in the wide range of biological activities it can be engineered to possess. Below, we compare its application in several key therapeutic areas.
Kinase Inhibition
The N-(2-methoxyphenyl) amide scaffold has been successfully employed in the design of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases. The amide linker often forms crucial hydrogen bonds with the kinase hinge region. The SAR is then driven by modifications to the acyl portion to achieve selectivity.
-
c-Jun N-terminal Kinase (JNK) Inhibitors: In a series of piperazine amides developed as JNK inhibitors, the N-phenyl group (analogous to our core scaffold) was found to be crucial for activity. Modifications on the acyl side, such as the introduction of a bromofuran ring, were shown to significantly impact potency.[6]
-
Nek2 Kinase Inhibitors: Hybrid molecules combining elements of different inhibitor series have yielded potent and selective Nek2 inhibitors. Structure-based design has been instrumental in optimizing the acyl portion of the molecule to fit into the Nek2 active site.[7]
TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key target for the development of novel analgesics.[8] The N-(2-methoxyphenyl) amide motif can be found in compounds designed to block this ion channel. For TRPV1 antagonists, the molecule is often described in terms of three pharmacophoric regions: the A-region (the N-phenyl ring), the B-region (the amide linker), and the C-region (the acyl substituent).[4][5] The N-(2-methoxyphenyl) group would constitute the A-region, where its interactions with the binding pocket are critical for anchoring the molecule. The acyl portion (C-region) is then varied to optimize potency and pharmacokinetic properties.[9]
Other Biological Activities
-
Antileishmanial Agents: A derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown promising activity against Leishmania mexicana.[10] In this case, the N-(2-methoxyphenyl) amide is part of a larger, more complex heterocyclic system, but its contribution to the overall activity is significant.
-
Antitubercular Agents: Benzamide derivatives have been studied as inhibitors of Mycobacterium tuberculosis QcrB. SAR studies revealed that modifications on the benzamide core and the N-phenyl ring significantly impact antitubercular activity.[11]
Quantitative SAR Data Summary
The following table summarizes the structure-activity relationships for a selection of N-(2-methoxyphenyl) substituted amides and related analogs, highlighting how structural modifications influence their biological activity.
| Compound Class/Reference | Core Structure Modification | Target | Potency (IC₅₀/Kᵢ) | Key SAR Insight |
| JNK Inhibitors [6] | Acyl group: 5-bromofuran | JNK1/JNK3 | 0.49 µM / 1.0 µM | The bromofuran moiety on the acyl side is critical for potency. Replacement with other groups leads to a 5-10 fold drop in activity. |
| TRPV1 Antagonists [9] | Halogenated phenyl acetamide | hTRPV1 | Kᵢ = 2.6 nM | Halogenation of the acyl phenyl ring provides a broad range of activities from agonism to potent antagonism. |
| Nek2 Inhibitors [7] | Aminopyridine scaffold | Nek2 | Potent | Structure-based design combining key features of two different chemical series led to potent and selective inhibitors. |
| Antitubercular Benzamides [11] | Secondary amide vs. Primary amide | M. tuberculosis | IC₉₀ = 2.4 µM | Conversion of a primary amide to a secondary amide on the acyl side improved activity against M. tuberculosis. |
| Antileishmanial Agents [10] | Benzimidazole derivative | L. mexicana | Micromolar range | The N-(2-methoxyphenyl) group is part of a larger heterocyclic system that inhibits L. mexicana arginase. |
Part 3: Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. The following sections provide methodologies for the synthesis and biological evaluation of N-(2-methoxyphenyl) substituted amides.
Synthesis Protocol: General Procedure for Amide Coupling
This protocol describes a standard method for the synthesis of N-(2-methoxyphenyl) amides from a carboxylic acid and 2-methoxyaniline using a peptide coupling agent.
Materials:
-
Substituted carboxylic acid
-
2-Methoxyaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Add the coupling agent (e.g., DCC, 1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Amine Addition: Add 2-methoxyaniline (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(2-methoxyphenyl) substituted amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Example: JNK3)
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human JNK3 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-c-Jun)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound solution (or DMSO for control)
-
JNK3 enzyme solution
-
Peptide substrate solution
-
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 4: Visualizations
Diagrams are essential for conceptualizing complex relationships and workflows.
Core SAR Diagram for N-(2-methoxyphenyl) Amides
Caption: Key modification points on the N-(2-methoxyphenyl) amide scaffold.
(Note: The above DOT script is a template. A proper chemical structure image would be embedded for a real-world application.)
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of N-(2-methoxyphenyl) amides.
References
- Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. Benchchem.
- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI.
- Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica.
- Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. PMC.
- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- Screening TRPV1 antagonists for the treatment of pain: Lessons learned over a decade.
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. ScienceDirect.
- TRPV1: A Target for Next Gener
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
- A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Taylor & Francis Online.
- A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
